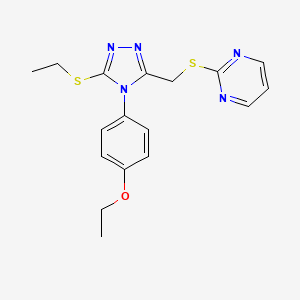

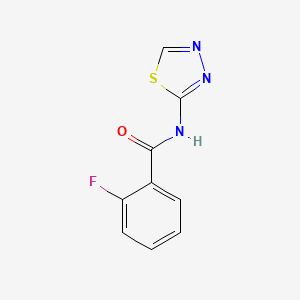

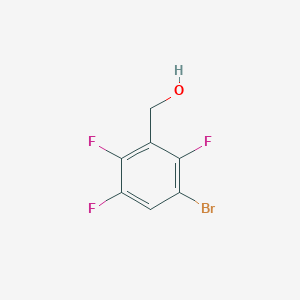

(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could potentially involve 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . This method is a powerful approach to access the spirooxindole scaffold . The representative synthetic methodologies were listed in four sections based on the procedure to form the azomethine ylide species including isatins and amino acids, isatin-derived α - (trifluoromethyl)imine, isatins and benzylamines, and from isatin-derived cyclic imine 1,3-dipoles .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be related to the 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . This reaction represents a powerful approach to access the spirooxindole scaffold .Scientific Research Applications

Aldose Reductase Inhibition

One significant application of thioxothiazolidin derivatives is their role as potent and selective inhibitors of the aldose reductase enzyme. These compounds, particularly (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, have shown submicromolar inhibitory concentration values, indicating their potential in treating conditions related to aldose reductase activity, such as diabetic complications. Their structure-activity relationships suggest modifications could further improve their efficacy and selectivity, making them promising candidates for clinical applications (Kučerová-Chlupáčová et al., 2020).

Anti-inflammatory and Anticancer Activities

Derivatives of thioxothiazolidin have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, certain derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, alongside a notable absence of ulcerogenic toxicity in selected compounds. These findings indicate their potential as safer anti-inflammatory agents (Nikalje et al., 2015). Furthermore, novel thioxothiazolidin-4-one derivatives have been synthesized and demonstrated significant anticancer and antiangiogenic effects in mouse models, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).

Carbonic Anhydrase Inhibition

Another research application of these compounds involves their inhibitory action on carbonic anhydrase isoforms, particularly those associated with tumors. Specific derivatives have shown inhibition of the tumor-associated carbonic anhydrase isoforms II and IX, highlighting their potential in cancer treatment strategies. The high inhibitory potency of these compounds against cancer cell lines, coupled with their ability to induce apoptosis in cancer cells, underscores their potential as anticancer agents (Eldehna et al., 2017).

Antimicrobial Activity

The antimicrobial activity of thioxothiazolidin derivatives has been explored, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. This activity suggests their potential use in developing new antimicrobial agents, which could be particularly valuable in the context of increasing antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2010).

Properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-7(2)11(15(21)22)18-14(20)12(24-16(18)23)10-8-5-3-4-6-9(8)17-13(10)19/h3-7,11,20H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPCRZIXWQENGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-6-[4-(diphenylmethyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2732646.png)

![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)

![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)

![4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2732658.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)